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Compound of Interest

Compound Name: 11-Dodecynoic acid

CAS No.: 16900-60-0

Cat. No.: B093284

Get Quote

This guide provides an in-depth technical overview of 11-dodecynoic acid, a terminal alkyne-

containing fatty acid with significant potential in chemical biology, drug discovery, and materials

science. While specific literature on this compound is emerging, its structural features allow for

a predictive exploration of its utility, particularly as a versatile chemical probe and building

block.

Core Properties of 11-Dodecynoic Acid
A foundational understanding of the physicochemical properties of 11-dodecynoic acid is

paramount for its effective application.
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Property Value Source

CAS Number 16900-60-0 PubChem

Molecular Formula C₁₂H₂₀O₂ PubChem

Molecular Weight 196.29 g/mol PubChem

IUPAC Name Dodec-11-ynoic acid PubChem

Canonical SMILES C#CCCCCCCCCCC(=O)O PubChem

Introduction to a Versatile Molecular Tool
11-Dodecynoic acid is a 12-carbon fatty acid distinguished by a terminal alkyne group. This

functional group is the cornerstone of its utility, enabling a wide range of chemical

modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction, a cornerstone of "click chemistry." The presence of a carboxylic acid moiety provides

a handle for further derivatization or conjugation to other molecules. This dual functionality

makes 11-dodecynoic acid a powerful tool for researchers seeking to introduce a lipid

component into various biological and chemical systems.

Synthesis of 11-Dodecynoic Acid: A Prospective
Pathway
While specific, high-yield synthetic routes for 11-dodecynoic acid are not extensively

documented in publicly available literature, a logical and established synthetic strategy can be

proposed based on fundamental organic chemistry principles. A common approach to

synthesizing terminal alkyne-containing fatty acids involves the alkylation of acetylene or a

protected acetylene equivalent with a suitable halo-ester, followed by deprotection and

hydrolysis.

Diagram: Proposed Synthesis of 11-Dodecynoic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b093284/docs?utm_src=pdf-body#11-dodecynoic-acid-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b093284/docs?utm_src=pdf-body#11-dodecynoic-acid-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b093284/docs?utm_src=pdf-body#11-dodecynoic-acid-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b093284/docs?utm_src=pdf-body#11-dodecynoic-acid-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/product/b093284/docs?utm_src=pdf-body#11-dodecynoic-acid-a-technical-guide-for-researchers-and-drug-development-professionals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093284?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Alkylation

Step 2: Hydrolysis

Acetylene

1. NaNH2, liq. NH3

2. Br(CH2)9COOR

HC≡C(CH2)9COOR

NaOH, H2O/EtOH

H3O+

11-Dodecynoic Acid

Click to download full resolution via product page

Caption: A plausible two-step synthesis of 11-dodecynoic acid.
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Applications in Drug Development and Chemical
Biology
The true power of 11-dodecynoic acid lies in its application as a chemical probe and a

building block for more complex molecules. Its terminal alkyne allows for its precise and

efficient incorporation into biological systems and subsequent detection or modification.

Metabolic Labeling and Activity-Based Protein Profiling
A primary application of 11-dodecynoic acid is in metabolic labeling. As a fatty acid analog, it

can be incorporated into cellular lipids and other biomolecules through natural metabolic

pathways. Once incorporated, the alkyne handle can be used to "click" on a reporter tag, such

as a fluorophore or biotin, allowing for the visualization and identification of these molecules.

Workflow: Metabolic Labeling using 11-Dodecynoic Acid
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Caption: General workflow for metabolic labeling experiments.

This approach is invaluable for:

Identifying protein-lipid interactions: By clicking on a biotin tag, labeled lipids and their

interacting proteins can be pulled down and identified by mass spectrometry.

Visualizing lipid trafficking: Using a fluorescent reporter, the localization and movement of

lipids within the cell can be tracked.

Profiling enzyme activity: In activity-based protein profiling (ABPP), 11-dodecynoic acid can

be used to design probes that covalently modify the active sites of lipid-metabolizing
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enzymes.

Synthesis of Bio-conjugates and Drug Delivery Vehicles
The carboxylic acid and alkyne functionalities of 11-dodecynoic acid make it an ideal linker for

creating novel bio-conjugates. For instance, it can be used to attach hydrophobic moieties to

peptides, proteins, or small molecule drugs to enhance their cell permeability or target them to

specific membranes.

Furthermore, 11-dodecynoic acid can be incorporated into the structure of liposomes or

micelles, with the alkyne groups presented on the surface. These "clickable" nanocarriers can

then be functionalized with targeting ligands, imaging agents, or other therapeutic molecules.

Experimental Protocol: Copper-Catalyzed Azide-
Alkyne Cycloaddition (CuAAC)
The following is a general protocol for the CuAAC reaction, which can be adapted for various

applications of 11-dodecynoic acid.

Materials:

11-dodecynoic acid (or a derivative)

Azide-containing molecule (e.g., azide-fluorophore, azide-biotin)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-

yl)methyl)amine (TBTA) as a ligand

Appropriate solvent (e.g., DMSO, water, or a mixture)

Step-by-Step Methodology:

Preparation of Stock Solutions:
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Dissolve 11-dodecynoic acid in a suitable solvent (e.g., DMSO) to a final concentration of

10 mM.

Dissolve the azide-containing molecule in a compatible solvent to a final concentration of

10 mM.

Prepare a 100 mM stock solution of CuSO₄ in water.

Prepare a fresh 1 M stock solution of sodium ascorbate in water.

Prepare a 100 mM stock solution of the copper ligand (THPTA or TBTA) in water or

DMSO.

Reaction Setup:

In a microcentrifuge tube, combine the 11-dodecynoic acid solution and the azide-

containing molecule solution. The molar ratio will depend on the specific application, but a

1:1.2 to 1:2 ratio of alkyne to azide is common.

Add the copper ligand to the reaction mixture. A final concentration of 1-5 mM is typically

sufficient.

Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5

mM.

Incubation:

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be

monitored by techniques such as TLC, LC-MS, or by monitoring the fluorescence of a

tagged product.

Purification:

Purify the final product using an appropriate method, such as silica gel chromatography,

reverse-phase HPLC, or precipitation, depending on the properties of the product.
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Self-Validation and Trustworthiness:

The success of the CuAAC reaction is critical. A key self-validating step is to run a control

reaction without the copper catalyst. In the absence of copper, no significant formation of the

triazole product should be observed. Additionally, the identity of the product should be

confirmed by mass spectrometry and, if applicable, NMR spectroscopy.

Conclusion
11-Dodecynoic acid represents a versatile and powerful tool for researchers in drug

development and chemical biology. Its terminal alkyne and carboxylic acid functionalities

provide a gateway to a vast array of applications, from probing cellular metabolism to

constructing novel drug delivery systems. While the body of literature specifically focused on

this molecule is still growing, the principles of its reactivity are well-established, offering a solid

foundation for its innovative application in scientific discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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